3,6-Difluorobenzene-1,2-diamine
Overview
Description
3,6-Difluorobenzene-1,2-diamine: is an organic compound with the molecular formula C6H6F2N2. It is a derivative of benzene, where two fluorine atoms are substituted at the 3rd and 6th positions, and two amino groups are substituted at the 1st and 2nd positions.
Mechanism of Action
Target of Action
It has been used in the synthesis of conjugated polymers for organic solar cells . The compound’s role in this context is as a building block in the creation of these polymers.
Mode of Action
3,6-Difluorobenzene-1,2-diamine interacts with its targets through chemical reactions. For instance, it can undergo a condensation reaction with glyoxylic acid to form quinoxaline, aided by heat . This reaction is part of the process of creating conjugated polymers.
Biochemical Pathways
Its role in the synthesis of conjugated polymers suggests it may influence pathways related to energy production and conversion, particularly in the context of organic solar cells .
Result of Action
The primary result of this compound’s action is the formation of new compounds through chemical reactions. For example, it can react with glyoxylic acid to form quinoxaline . This compound is then used in the synthesis of conjugated polymers, which have applications in organic solar cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the condensation reaction it undergoes with glyoxylic acid is aided by heat , suggesting that temperature is a key factor in its reactivity. Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C , indicating that light, moisture, and temperature can affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,6-Difluorobenzene-1,2-diamine involves the condensation reaction of 3,6-dibromo-4,5-difluorobenzene-1,2-diamine with glyoxylic acid, aided by heat . Another method includes the reduction of 3,6-dibromo-4,5-difluorobenzene-1,2-diamine using iron powder and acetic acid under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes that ensure high yield and purity. Continuous-flow methodologies have also been explored to address process challenges such as exothermic reactions and thermal instability of intermediates .
Chemical Reactions Analysis
Types of Reactions: 3,6-Difluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like iron powder.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of fluorine atoms.
Common Reagents and Conditions:
Oxidation: Glyoxylic acid and heat.
Reduction: Iron powder and acetic acid under an inert atmosphere.
Substitution: Various nucleophiles can be used depending on the desired product
Major Products:
Quinoxaline derivatives: from oxidation.
Reduced amines: from reduction reactions.
Substituted benzene derivatives: from nucleophilic substitution
Scientific Research Applications
Chemistry: 3,6-Difluorobenzene-1,2-diamine is used as a building block in the synthesis of complex organic molecules and polymers. It is particularly valuable in the development of conjugated polymers for organic solar cells .
Biology and Medicine: In pharmaceuticals, it is explored for its potential as an anticancer agent due to its unique structural properties .
Industry: In materials science, it is used in the synthesis of various materials, including flame retardants and catalysts for chemical reactions .
Comparison with Similar Compounds
- 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine
- 3,6-Dichloro-4,5-difluorobenzene-1,2-diamine
- 3,6-Difluoro-1,2-benzenediamine
Comparison: 3,6-Difluorobenzene-1,2-diamine is unique due to the presence of fluorine atoms, which enhance its reactivity and stability compared to non-fluorinated analogs. The fluorine atoms also influence the compound’s electronic properties, making it suitable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
3,6-difluorobenzene-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJMVKAOSXBHBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303266 | |
Record name | 3,6-Difluoro-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2369-30-4 | |
Record name | 3,6-Difluoro-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2369-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Difluoro-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-difluorobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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